N-methyl-2-phenoxy-N-phenylpropanamide
Description
N-Methyl-2-phenoxy-N-phenylpropanamide is a substituted propanamide derivative characterized by a phenoxy group at the second carbon of the propanamide backbone, with N-methyl and N-phenyl substituents on the amide nitrogen.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methyl-2-phenoxy-N-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-13(19-15-11-7-4-8-12-15)16(18)17(2)14-9-5-3-6-10-14/h3-13H,1-2H3 |
InChI Key |
QBMWLPCXEORDIT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-methyl-2-phenoxy-N-phenylpropanamide, highlighting structural variations and their implications:
Key Observations:
Substituent Effects on Solubility and Reactivity: Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility . Hydroxyl or amino groups improve water solubility and hydrogen-bonding interactions, making them suitable for drug design .
Biological Activity :
- Fluorinated analogs (e.g., N-(2-fluorophenyl) derivatives) exhibit enhanced bioactivity, possibly due to increased membrane permeability and metabolic resistance .
- Thiazole-containing derivatives show promise in antimicrobial applications .
Synthetic Feasibility: Hydroxamic acid derivatives (e.g., ) are synthesized via carbamoylation or hydroxylamine coupling, suggesting similar pathways for this compound synthesis .
Limitations and Gaps in Knowledge
- Direct data on this compound’s toxicity, pharmacokinetics, and specific applications are absent in the provided evidence.
- For example, fluorinated derivatives may pose regulatory challenges due to environmental persistence .
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